N-(2,4-dimethoxyphenyl)-4-methyl-6-[4-(propan-2-yl)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a tetrahydropyrimidine ring, which is a six-membered ring containing nitrogen atoms. The compound also features methoxy and isopropyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(2,4-DIMETHOXYPHENYL)-6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves several steps. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate chalcone, which then undergoes a Michael addition with a suitable nucleophile, such as a thiol, to form the desired tetrahydropyrimidine ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to improve yield and efficiency .
Chemical Reactions Analysis
N-(2,4-DIMETHOXYPHENYL)-6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
This compound has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
N-(2,4-DIMETHOXYPHENYL)-6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE
- N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of methoxy and isopropyl groups in N-(2,4-DIMETHOXYPHENYL)-6-METHYL-4-[4-(PROPAN-2-YL)PHENYL]-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H27N3O3S |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6-methyl-4-(4-propan-2-ylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H27N3O3S/c1-13(2)15-6-8-16(9-7-15)21-20(14(3)24-23(30)26-21)22(27)25-18-11-10-17(28-4)12-19(18)29-5/h6-13,21H,1-5H3,(H,25,27)(H2,24,26,30) |
InChI Key |
BZAWANXDJFNIBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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